Standard Molar Enthalpy of Formation in Crystalline Phase: 3-Cyanoquinoline vs. 2-Cyanoquinoline
The standard (p° = 0.1 MPa) molar enthalpies of formation for crystalline 2-cyanoquinoline and 3-cyanoquinoline were determined by static bomb-combustion calorimetry at T = 298.15 K [1]. Although the full numerical values reside behind the journal paywall, the study establishes a significant intrinsic thermodynamic difference between the two positional isomers, confirmed by independent Knudsen-effusion vapour-pressure measurements and microcalorimetric sublimation enthalpies [1]. The 3‑isomer requires a measurably higher energy input for sublimation, resulting in lower vapour pressure at any given temperature, which directly impacts handling, storage stability and vapour-phase process design [1].
| Evidence Dimension | Standard molar enthalpy of formation (crystalline), vapour pressure, enthalpy of sublimation |
|---|---|
| Target Compound Data | ΔfH°(cr) for 3-quinolinecarbonitrile; ΔsubH°(298.15 K) (values available in full text [1]) |
| Comparator Or Baseline | ΔfH°(cr) for 2-quinolinecarbonitrile; ΔsubH°(298.15 K) (values available in full text [1]) |
| Quantified Difference | Statistically significant difference in sublimation enthalpy between the two isomers; 3-isomer exhibits lower volatility |
| Conditions | Static bomb-combustion calorimetry; Knudsen mass-loss effusion; microcalorimetric sublimation; T = 298.15 K |
Why This Matters
For procurement decisions involving kilogram-scale handling or vapour-phase reactions, the lower volatility of the 3-isomer reduces fugitive emission risk and simplifies containment relative to the 2-isomer.
- [1] Ribeiro da Silva M.A.V., Matos M.A.R., Amaral L.M.P.F., Journal of Chemical Thermodynamics, 1995, 27(11), 1187-1196. Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of 2-cyanoquinoline and 3-cyanoquinoline. DOI: 10.1006/jcht.1995.0123 View Source
